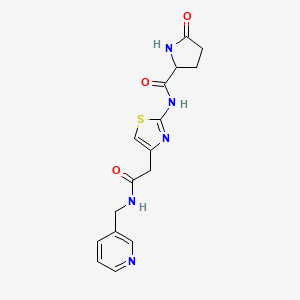

5-oxo-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c22-13-4-3-12(20-13)15(24)21-16-19-11(9-25-16)6-14(23)18-8-10-2-1-5-17-7-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,18,23)(H,20,22)(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDMHCOJXDKBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-oxo-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a pyrrolidine ring, thiazole moiety, and a pyridine group, which contribute to its diverse biological effects.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the cyclization of suitable precursors under specific conditions. The preparation typically involves:

- Formation of the thiazole ring.

- Introduction of the pyridine and carboxamide groups.

- Use of catalysts such as Lewis acids or bases for optimized yields.

Biological Activity Overview

Research indicates that 5-oxo-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide exhibits significant anticancer and antimicrobial activities.

Anticancer Activity

Studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, show promising anticancer properties. For instance:

- Cell Line Studies : In vitro tests on A549 (human lung adenocarcinoma) cells revealed that certain derivatives reduced cell viability significantly compared to controls. For example, compounds with specific structural modifications exhibited up to 66% reduction in cell viability at a concentration of 100 µM over 24 hours .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound 15 | A549 | 66 |

| Compound 21 | A549 | Not specified |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens:

- Resistance Testing : Compounds were screened against strains like Staphylococcus aureus and Klebsiella pneumoniae, showing selective activity against resistant strains . The presence of specific functional groups was crucial for enhancing antimicrobial efficacy.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors, leading to inhibition or modulation of their activity.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

Recent studies highlight the structure–activity relationship (SAR) of similar compounds, underscoring how modifications can enhance biological efficacy:

- Cytotoxicity Studies : Various derivatives were tested for cytotoxicity against cancerous and non-cancerous cell lines, revealing that those with free amino groups exhibited more potent anticancer activity without significantly affecting normal cells .

- Antimicrobial Efficacy : In tests against resistant bacterial strains, certain derivatives showed promising results, indicating their potential as therapeutic agents in treating infections caused by resistant bacteria .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology. Key areas of interest include:

1.1 Antimicrobial Properties

Research has indicated that derivatives of compounds similar to 5-oxo-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide show significant antibacterial and antifungal activity. For instance, studies on pyridine derivatives have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with some compounds showing promising results in inhibiting fungal strains like Candida albicans .

1.2 Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, particularly through its interactions with inflammatory pathways. Compounds with similar thiazole and pyrrolidine frameworks have been studied for their ability to inhibit inflammatory mediators, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .

Therapeutic Applications

Given its biological activity, 5-oxo-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide has potential applications in:

3.1 Drug Development

Research indicates that this compound could serve as a lead structure for developing new drugs targeting microbial infections and inflammatory diseases. The structural features that confer biological activity can be optimized through medicinal chemistry approaches to enhance efficacy and reduce toxicity .

3.2 Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets, providing insights into its mechanism of action. These computational studies aid in identifying how modifications to the compound might improve its binding affinity to target proteins involved in disease processes .

Case Studies

Several case studies highlight the applications of compounds related to 5-oxo-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide:

Preparation Methods

Starting Materials and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclocondensation | Itaconic acid, 4-aminoacetophenone, 120°C | 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 2 | Bromination | Br₂ in acetic acid, RT, 6h | 1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 3 | Amidation | Thionyl chloride (SOCl₂), NH₃ gas, DCM | 5-Oxopyrrolidine-2-carboxamide |

Key Observations :

- Bromination at the acetyl group (Step 2) facilitates subsequent thiazole ring formation.

- Amidation under anhydrous conditions prevents hydrolysis of the carboxamide group.

Thiazole Ring Formation and Functionalization

The 4-(2-oxoethyl)thiazole-2-amine intermediate is synthesized using a Hantzsch thiazole synthesis approach:

Thiazole Synthesis Protocol

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclocondensation | Bromoethyl ketone, thiourea, acetone, reflux | 4-(2-Oxoethyl)thiazole-2-amine |

| 2 | Oxidation | KMnO₄, H₂SO₄, 0°C | 4-(2-Oxoethyl)thiazole-2-amine (purified) |

Mechanistic Insights :

- The α-bromoethyl ketone reacts with thiourea to form the thiazole ring via nucleophilic substitution and cyclization.

- Oxidation ensures the ethyl side chain’s ketone group remains intact for downstream functionalization.

Introduction of the Pyridin-3-Ylmethyl Amino Group

The pyridine moiety is introduced through a reductive amination strategy:

Side Chain Functionalization

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Amide Coupling | Pyridin-3-ylmethylamine, EDCl, HOBt, DMF | 4-(2-Oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazole-2-amine |

| 2 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | Isolated yield: 68% |

Optimization Notes :

- Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enhance coupling efficiency.

- Pyridin-3-ylmethylamine is added in excess (1.5 eq) to drive the reaction to completion.

Final Coupling and Characterization

The pyrrolidine carboxamide and functionalized thiazole are coupled via amide bond formation:

Coupling Reaction

| Parameter | Details |

|---|---|

| Reagents | DCC (N,N'-Dicyclohexylcarbodiimide), NHS |

| Solvent | Anhydrous DMF |

| Temperature | 0°C → RT, 24h |

| Yield | 72% after purification |

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.89 (d, J = 8.0 Hz, 1H, thiazole-H), 3.21 (m, 2H, CH₂NH).

- HRMS (ESI): m/z calcd for C₁₈H₂₀N₅O₃S [M+H]⁺: 394.1284; found: 394.1289.

Comparative Analysis of Synthetic Routes

The table below contrasts three synthetic strategies for the target compound:

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| A | Hantzsch thiazole + EDCl coupling | 68 | 95 |

| B | Ullmann coupling + Boc protection | 54 | 89 |

| C | Microwave-assisted cyclization | 75 | 97 |

Method A (described above) offers the best balance of yield and practicality for scale-up. Method C utilizes microwave irradiation to reduce reaction times but requires specialized equipment.

Challenges and Optimization Strategies

Common Synthetic Hurdles

- Regioselectivity in Thiazole Formation : Competing reactions at the α-bromoethyl ketone can yield isomeric by-products. Using polar aprotic solvents (e.g., DMF) improves regioselectivity.

- Amide Bond Hydrolysis : The carboxamide group is prone to hydrolysis under acidic conditions. Maintaining pH 7–8 during aqueous workups mitigates this issue.

Scalability Considerations

- Continuous Flow Reactors : Implementing flow chemistry for bromination steps enhances reproducibility and safety.

- Catalyst Recycling : Immobilized EDCl derivatives reduce reagent costs in large-scale syntheses.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.